molecular formula C11H13NO3 B3033841 (R)-3-(4-Acetylphenyl)-2-aminopropanoic acid CAS No. 1217644-59-1

(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid

Cat. No.: B3033841
CAS No.: 1217644-59-1
M. Wt: 207.23 g/mol
InChI Key: ZXSBHXZKWRIEIA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

D-4-Acetylphe, also known as ®-3-(4-Acetylphenyl)-2-aminopropanoic acid or (2R)-3-(4-acetylphenyl)-2-aminopropanoic acid, is a complex compound. Compounds similar to d-4-acetylphe, such as dpp-4 inhibitors, have been shown to interact with dipeptidyl peptidase-4 (dpp-4) enzymes . These enzymes are highly expressed on the surface of intestinal epithelial cells and play a crucial role in glucose homeostasis .

Mode of Action

Dpp-4 inhibitors, which are structurally similar, improve glucose homeostasis through a mode of action related to the stabilization of the active forms of dpp-4-sensitive hormones such as incretins that enhance glucose-induced insulin secretion .

Biochemical Pathways

Dpp-4 inhibitors, which are structurally similar, are known to affect the incretin pathway . Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, the active forms of incretins are stabilized, leading to enhanced glucose-induced insulin secretion .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .

Result of Action

Dpp-4 inhibitors, which are structurally similar, are known to improve glucose tolerance and plasma insulin levels .

Action Environment

It is known that boronic acids and their esters, which are structurally similar to d-4-acetylphe, are only marginally stable in water . The rate of their hydrolysis reaction is considerably accelerated at physiological pH .

Properties

IUPAC Name

(2R)-3-(4-acetylphenyl)-2-aminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBHXZKWRIEIA-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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